![molecular formula C9H17NO2 B13013842 [5-(Oxolan-2-yl)oxolan-2-yl]methanamine CAS No. 1423033-62-8](/img/structure/B13013842.png)
[5-(Oxolan-2-yl)oxolan-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Octahydro-[2,2’-bifuran]-5-yl)methanamine is a complex organic compound characterized by its unique structure, which includes a bifuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-[2,2’-bifuran]-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of bifuran derivatives, which undergo hydrogenation and subsequent amination to form the desired compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of (Octahydro-[2,2’-bifuran]-5-yl)methanamine may involve large-scale hydrogenation processes, utilizing advanced catalytic systems to achieve efficient conversion rates. The choice of catalysts, such as palladium or platinum-based catalysts, plays a crucial role in optimizing the reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(Octahydro-[2,2’-bifuran]-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.
Scientific Research Applications
(Octahydro-[2,2’-bifuran]-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Octahydro-[2,2’-bifuran]-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A simpler analog with a single furan ring.
2,5-Dimethylfuran: Another furan derivative with different substituents.
Furan-2-carboxaldehyde: A furan compound with an aldehyde functional group.
Uniqueness
(Octahydro-[2,2’-bifuran]-5-yl)methanamine is unique due to its bifuran ring system and the presence of an amine group, which imparts distinct chemical and biological properties compared to other furan derivatives.
This detailed article provides a comprehensive overview of (Octahydro-[2,2’-bifuran]-5-yl)methanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1423033-62-8 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
[5-(oxolan-2-yl)oxolan-2-yl]methanamine |
InChI |
InChI=1S/C9H17NO2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h7-9H,1-6,10H2 |
InChI Key |
HCJJGNGEJNEYQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2CCC(O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


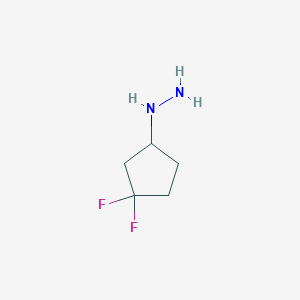
![(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13013777.png)
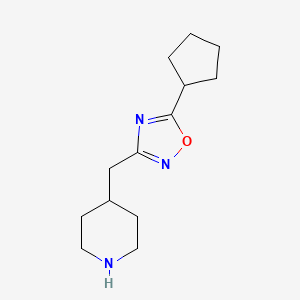
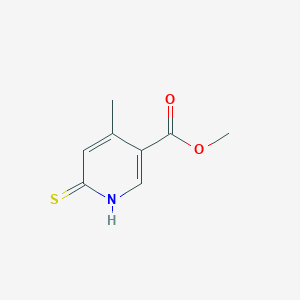
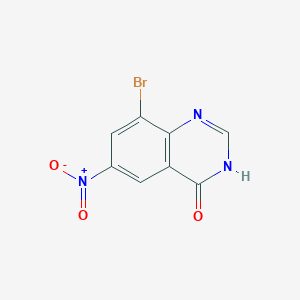
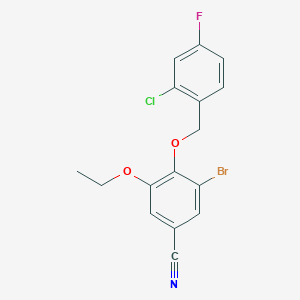

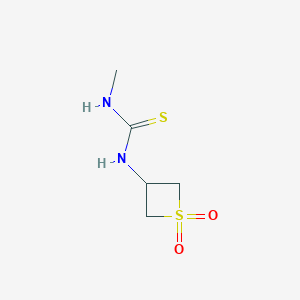
![6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde](/img/structure/B13013817.png)
![2-[(Tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13013820.png)

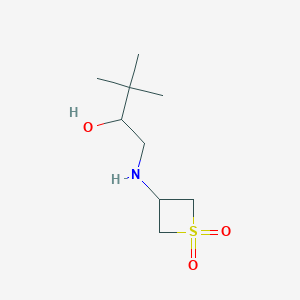
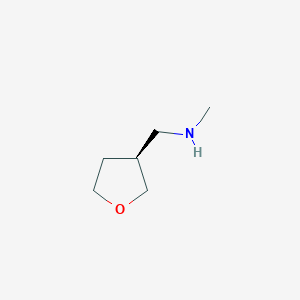
![2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B13013852.png)
